N,N,4-trimethyl-2-oxochromene-3-carboxamide
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Overview
Description
N,N,4-trimethyl-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-2-oxochromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N,4-trimethyl-2-oxochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating obesity and other metabolic disorders.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the hydrolysis of dietary fats . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxamide analogues: These compounds share a similar core structure and have been studied for their enzyme inhibitory activities.
5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene derivatives: These compounds are used as fluorescent chemosensors and share structural similarities with N,N,4-trimethyl-2-oxochromene-3-carboxamide.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit pancreatic lipase with high specificity makes it a promising candidate for therapeutic applications in metabolic disorders.
Properties
IUPAC Name |
N,N,4-trimethyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-9-6-4-5-7-10(9)17-13(16)11(8)12(15)14(2)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIJBCPWACLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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